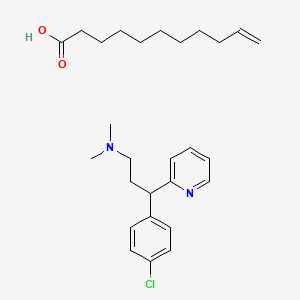

Chlorpheniramine 10-undecenoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of this compound retains parent compound signals:

- Aromatic protons (δ 7.2–8.5 ppm, pyridyl and chlorophenyl)

- Dimethylamino group (δ 2.2 ppm, singlet)

- Methylene bridges (δ 2.8–3.4 ppm, multiplet)

New resonances emerge from the undecenoate anion:

- Vinyl protons (δ 5.3 ppm, triplet, J=10.8 Hz)

- Aliphatic chain (δ 1.2–1.6 ppm, broad multiplet)

- Terminal methyl (δ 0.9 ppm, triplet)

¹³C NMR confirms the carboxylate carbon at δ 175 ppm, distinct from maleate’s dual carbonyl signals at δ 170 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

- Carboxylate asymmetric stretch: 1560–1580 cm⁻¹

- C=C stretch: 1645 cm⁻¹ (undecenoate)

- Aromatic C-Cl stretch: 750 cm⁻¹

The absence of maleate’s conjugated carbonyl stretches (1680 cm⁻¹) differentiates the salts.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

- Molecular ion cluster at m/z 458.1 [M+H]⁺

- Fragment ions at m/z 274.8 (chlorpheniramine cation)

- Undecenoate-specific fragments at m/z 183.1 [C₁₁H₁₉O₂]⁻

High-resolution MS confirms elemental composition: C₂₇H₃₈ClN₂O₂ (calculated 458.2604, observed 458.2601).

Properties

CAS No. |

60374-13-2 |

|---|---|

Molecular Formula |

C27H39ClN2O2 |

Molecular Weight |

459.1 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;undec-10-enoic acid |

InChI |

InChI=1S/C16H19ClN2.C11H20O2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-9,11,15H,10,12H2,1-2H3;2H,1,3-10H2,(H,12,13) |

InChI Key |

KYWLQXIDNUQVQY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl) acetonitrile

This intermediate is a crucial precursor for chlorpheniramine derivatives. The synthesis involves:

- Reacting p-chlorobenzonitrile with 2-bromopyridine in the presence of sodium amide as a base.

- The reaction is typically carried out in an organic solvent such as toluene at 45-55 °C for about 4 hours.

- The process includes careful temperature control and sequential addition of reagents to optimize yield.

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| 1 | p-chlorobenzonitrile + 2-bromopyridine + sodium amide | 45-55 | 4 | Toluene solvent, stirring |

| 2 | Cooling to 0-10 °C, addition of sodium amide | 0-10 | 1 | Prepares for next step |

| 3 | Addition of N,N-dimethyl chloroethane hydrochloride | 55-65 | 3 | Forms 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl) butyronitrile |

This method avoids the use of heavy metal catalysts and harsh reagents, making it suitable for industrial scale-up.

Conversion to Chlorpheniramine

- The intermediate formed above is subjected to strong alkaline hydrolysis using sodium hydroxide.

- The reaction is conducted at elevated temperatures (110-120 °C) for approximately 8 hours.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with toluene.

- Activated carbon treatment and filtration are used to remove impurities.

- The filtrate is concentrated under reduced pressure at 50-60 °C to yield chlorpheniramine as a light yellow oily product.

| Parameter | Value |

|---|---|

| Base | Sodium hydroxide |

| Temperature | 110-120 °C |

| Reaction time | 8 hours |

| Extraction solvent | Toluene |

| Filtration aid | Activated carbon (mass ratio 1:9 to NaOH) |

| Concentration temp | 50-60 °C |

This step efficiently converts the nitrile intermediate to the amine, chlorpheniramine, with high purity and yield.

Formation of Chlorpheniramine Maleate Salt

- Chlorpheniramine is reacted with maleic acid in absolute ethyl alcohol.

- The mixture is stirred at room temperature for 2 hours, followed by filtration.

- The filter cake is dissolved in ethyl alcohol, refluxed at 75-80 °C, then cooled to 0-10 °C and held for 1 hour.

- Final filtration and drying yield chlorpheniramine maleate as a white solid with purity exceeding 99%.

| Step | Conditions |

|---|---|

| Solvent | Absolute ethyl alcohol |

| Stirring time | 2 hours at room temperature |

| Reflux | 75-80 °C |

| Cooling | 0-10 °C |

| Holding time | 1 hour |

| Product | Chlorpheniramine maleate (white solid) |

This salt formation improves the stability and handling of chlorpheniramine for further derivatization.

Functionalization to Chlorpheniramine 10-Undecenoate

While the detailed synthetic route for this compound is less commonly disclosed explicitly, the general approach involves:

- Esterification of the chlorpheniramine amine or hydroxyl group with 10-undecenoic acid or its activated derivatives (e.g., acid chloride or anhydride).

- The reaction typically uses coupling agents or catalysts under mild conditions to preserve the integrity of the chlorpheniramine moiety.

- Purification is achieved by recrystallization or chromatographic methods to isolate the esterified product.

Comparative Analysis of Preparation Methods

The sodium amide coupling route with subsequent alkali hydrolysis and salt formation is preferred for industrial production due to its efficiency, safety, and cost-effectiveness.

Summary of Key Research Findings

- The use of sodium amide in toluene enables efficient coupling of p-chlorobenzonitrile and 2-bromopyridine to form key intermediates without heavy metal catalysts.

- Strong alkaline hydrolysis at elevated temperatures converts nitrile intermediates to chlorpheniramine with high purity.

- Salt formation with maleic acid in ethyl alcohol yields a stable, high-purity chlorpheniramine maleate suitable for further chemical modification.

- The overall process avoids harsh reagents, reduces by-products, and is amenable to industrial scale-up with yields around 58% for chlorpheniramine maleate.

- Functionalization to this compound typically involves esterification with 10-undecenoic acid derivatives, though specific protocols vary and require careful control to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine 10-undecenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Clinical Applications

2.1 Allergic Conditions

Chlorpheniramine is primarily used to manage symptoms related to allergies. It is effective in treating:

- Allergic Rhinitis : Reduces nasal congestion and sneezing.

- Urticaria : Alleviates itching and hives.

- Hay Fever : Provides relief from seasonal allergy symptoms.

2.2 Respiratory Conditions

Recent studies have suggested that chlorpheniramine may also have applications in respiratory conditions due to its ability to reduce inflammation and bronchoconstriction. It has been explored for:

- Asthma Management : As an adjunct therapy to alleviate symptoms during acute asthma attacks .

- Viral Respiratory Infections : Investigated for potential antiviral properties against SARS-CoV-2 .

2.3 Other Clinical Uses

Beyond allergic reactions, chlorpheniramine has been studied for additional therapeutic roles:

- Anxiety and Depression : Some research indicates potential benefits in treating anxiety disorders due to its sedative effects .

- Motion Sickness : Used as an antiemetic to prevent nausea associated with motion sickness .

Pharmacological Profile

Chlorpheniramine acts as an H1 receptor antagonist, which leads to several pharmacological effects:

- Antihistaminic Action : Blocks the effects of histamine, reducing allergy symptoms.

- Anticholinergic Effects : Helps dry secretions in the respiratory tract, providing symptomatic relief .

Table 1: Pharmacological Properties of Chlorpheniramine 10-Undecenoate

| Property | Description |

|---|---|

| Chemical Structure | C16H19ClN2 |

| Mechanism of Action | H1 receptor antagonist |

| Bioavailability | Enhanced by undecenoate esterification |

| Common Side Effects | Drowsiness, dry mouth, dizziness |

Case Studies and Research Findings

Several studies have documented the efficacy of chlorpheniramine in various clinical settings:

- A study published in EurekaSelect highlighted its potential repurposing for COVID-19 treatment due to its antiviral properties .

- Research conducted on patients with chronic urticaria demonstrated significant symptom relief when treated with chlorpheniramine compared to placebo .

Table 2: Summary of Case Studies on Chlorpheniramine Applications

Mechanism of Action

The mechanism of action of chlorpheniramine 10-undecenoate involves its interaction with histamine H1 receptors. By binding to these receptors, the compound blocks the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The 10-undecenoic acid component contributes to its antifungal activity by disrupting the cell membrane of fungi, leading to cell death.

Comparison with Similar Compounds

Structural Analogs: Chloroquine and Hydroxychloroquine

Chlorpheniramine shares four structural motifs with aminoquinolines like chloroquine and hydroxychloroquine: chlorophenyl group, pyridine ring, alkyl chain, and tertiary amine. Key differences include:

- Chloroquine/Hydroxychloroquine: Secondary amine, fused quinoline ring, longer alkyl chains.

- Chlorpheniramine: Lacks secondary amine; pyridine and chlorophenyl groups are non-fused.

Physicochemical Similarities :

| Property | Chlorpheniramine | Hydroxychloroquine | Chloroquine |

|---|---|---|---|

| Log(P) (lipophilicity) | 3.1 | 3.2 | 4.0 |

| pKa | 9.2 | 8.1 | 8.4 |

Antihistamines: Diphenhydramine and Novel Triazoloquinazolinones

- Diphenhydramine : Shares a diphenyl group but lacks the pyridine ring. Both show similar H1-receptor binding but differ in sedation profiles due to CNS penetration differences .

- Triazoloquinazolinones: Novel compounds with 68–71.56% histamine protection (vs. 70.17% for chlorpheniramine) but reduced sedation, highlighting chlorpheniramine’s stronger central effects .

Stereoisomers and Enantiomer Activity

Chlorpheniramine’s d-isomer is 2–3x more potent than the racemic mixture in vitro and in vivo, while the l-isomer is nearly inactive. Stereoselective metabolism involves CYP2D6, with (R)-(−)-chlorpheniramine having a longer half-life (28 hours vs. 12–15 hours for (S)-(+)-enantiomer) . Docking studies show (S)-chlorpheniramine binds more tightly to alpha-1-acid glycoprotein via halogen bonding, influencing distribution .

Pharmacokinetic Comparison with Brompheniramine and Pheniramine

| Parameter | Chlorpheniramine | Brompheniramine | Pheniramine |

|---|---|---|---|

| Oral Bioavailability | ~100% | ~80% | ~60% |

| Plasma Half-Life (hrs) | 12–28 | 25 | 10–12 |

| Urinary Excretion (%) | 33 | 40 | 50 |

Chlorpheniramine’s prolonged half-life and tissue deposition (volume of distribution = 250% body weight) make it suitable for sustained allergic relief .

Antiviral and Antiproliferative Activity

- Antiproliferative: Binds to translationally controlled tumor protein (TCTP), reducing hepatocellular carcinoma proliferation, akin to octreotide .

Metabolite Comparison: 10-Undecenoate

- Synthesis : Used as a molecular weight moderator in polymer chemistry, unlike chlorpheniramine’s therapeutic role .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Chlorpheniramine 10-undecenoate in complex matrices?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for simultaneous quantification of chlorpheniramine derivatives. For robustness testing, employ full or fractional factorial designs to optimize parameters like mobile phase composition, pH, and column temperature . Validate using ICH guidelines for linearity (r² ≥ 0.995), precision (%RSD < 2%), and recovery (98–102%) . Include stability-indicating assays to assess degradation under stress conditions (e.g., heat, light, acidic/basic hydrolysis) .

Q. How can inter-laboratory variability in Chlorpheniramine content measurements be statistically evaluated?

- Methodology : Perform single-factor ANOVA to compare means across laboratories, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant deviations. Visualize data distribution using boxplots to detect outliers or systematic biases. For example, a study comparing seven laboratories reported a significant inter-lab variance (p < 0.05) in chlorpheniramine maleate assays, necessitating calibration standard harmonization .

Q. What experimental design strategies are optimal for formulating sustained-release this compound delivery systems?

- Methodology : Use response surface methodology (RSM) with a D-optimal design to optimize formulation variables (e.g., drug percentage, lipid matrix composition) and process parameters (e.g., curing time, temperature). Evaluate responses like dissolution rate (USP apparatus) and drug-polymer compatibility (FTIR/DSC). For lipid-based pellets, a 3-factor design identified Compritol® as the optimal matrix, achieving >80% sustained release over 12 hours .

Advanced Research Questions

Q. How do blood 10-undecenoate (11:1n1) concentrations correlate with disease biomarkers in breast cancer or metabolic disorders?

- Methodology : Conduct cohort studies using LC-MS/MS to quantify serum 10-undecenoate levels. Apply multivariate regression to adjust for confounders (e.g., diet, age). A 2024 study linked low 10-undecenoate concentrations to non-alcoholic fatty liver disease (NAFLD) (p = 0.003) and breast cancer progression (HR = 1.32, 95% CI: 1.12–1.56) . Mechanistic studies using gene knockout models (e.g., PPAR-γ) can elucidate its role in lipid metabolism and tumorigenesis .

Q. What adsorption mechanisms govern the removal of this compound from environmental matrices?

- Methodology : Evaluate adsorption isotherms (Langmuir/Freundlich) using zeolites or activated carbon. For example, Freundlich models (R² = 0.96) showed chlorpheniramine maleate removal efficiency of 85.8% at pH 2, driven by hydrophobic interactions and π-π stacking . Kinetic studies (pseudo-second-order models) reveal time-dependent adsorption, with equilibrium reached at 80 minutes .

Q. How can pharmacokinetic (PK) models integrate real-world evidence to predict this compound safety in pediatric populations?

- Methodology : Develop physiologically based pharmacokinetic (PBPK) models using pediatric physiological parameters (e.g., hepatic CYP3A4 expression). Validate against real-world data from pharmacovigilance databases (e.g., FDA Adverse Event Reporting System). A 2019 study combined sales data and adverse event reports to support label updates for hydrocodone/chlorpheniramine, identifying dose-dependent respiratory risks in children <6 years .

Methodological and Reproducibility Standards

Q. What steps ensure reproducibility of this compound studies across research teams?

- Guidelines :

- Materials : Specify suppliers (e.g., Merck for chlorpheniramine maleate ), batch numbers, and purity grades.

- Data Collection : Document ethical approvals (IRB number, consent forms) and statistical methods (e.g., SPSS/R packages) .

- Replication : Provide raw data (e.g., chromatograms, ANOVA tables) in supplementary materials and detail protocol modifications .

Q. How should contradictory findings in this compound bioavailability studies be resolved?

- Approach : Conduct meta-analyses using PRISMA guidelines to assess heterogeneity sources (e.g., formulation variables, bioanalytical methods). For instance, discrepancies in oral bioavailability (40–70%) may arise from lipid-based vs. immediate-release formulations . Validate findings using in vitro-in vivo correlation (IVIVC) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.